Ammonium azide

Description

Properties

CAS No. |

12164-94-2 |

|---|---|

Molecular Formula |

H4N4 |

Molecular Weight |

60.06 g/mol |

IUPAC Name |

azanium;azide |

InChI |

InChI=1S/HN3.H3N/c1-3-2;/h1H;1H3 |

InChI Key |

MXZUDRZKSUUQRR-UHFFFAOYSA-N |

SMILES |

[NH4+].[N-]=[N+]=[N-] |

Canonical SMILES |

N.N=[N+]=[N-] |

Synonyms |

ammonium azide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Decomposition Products of Ammonium Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium azide (NH₄N₃) is a nitrogen-rich energetic material with unique decomposition characteristics. A thorough understanding of its thermal behavior and the resulting decomposition products is crucial for its safe handling, potential applications, and for the development of related nitrogen-rich compounds. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the products formed under various conditions. It includes a summary of quantitative data from thermal analysis, detailed experimental protocols, and visualizations of the decomposition pathways and experimental workflows.

Introduction

This compound is a salt composed of the ammonium cation (NH₄⁺) and the azide anion (N₃⁻). Its high nitrogen content (approximately 93% by mass) makes it a compound of significant interest in the field of energetic materials. The thermal decomposition of this compound is a complex process that is highly dependent on the experimental conditions, particularly temperature and pressure. This guide will elucidate the different decomposition pathways and the corresponding products.

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound can proceed through different pathways, leading to a variety of products. The primary factors influencing the decomposition route are the heating rate and the ambient pressure.

Decomposition at Atmospheric Pressure

Under conditions of strong heating at atmospheric pressure, this compound is reported to decompose initially into ammonia (NH₃) and hydrazoic acid (HN₃)[1]. This initial decomposition is an endothermic process, primarily involving the vaporization of the compound[2].

NH₄N₃(s) → NH₃(g) + HN₃(g)

Hydrazoic acid is a highly unstable and explosive compound that subsequently decomposes into nitrogen (N₂) and hydrogen (H₂) gases. Traces of ammonia have also been reported as a final product in this decomposition pathway[1].

2HN₃(g) → 3N₂(g) + H₂(g)

Therefore, the overall decomposition reaction under strong heating at atmospheric pressure can be summarized as:

2NH₄N₃(s) → 2NH₃(g) + 3N₂(g) + H₂(g)

Decomposition under High Pressure

At elevated pressures, the decomposition mechanism of this compound changes significantly. Experimental studies have shown that at pressures around 15 GPa and a temperature of 700 K, this compound decomposes directly into nitrogen (N₂) and ammonia (NH₃)[3].

NH₄N₃(s) → N₂(g) + 2NH₃(g)

At even higher pressures (above 20 GPa) and temperatures (above 620 K), this compound transforms into new crystalline polynitrogen compounds[3]. The investigation of these high-pressure phases is an active area of research in materials science.

Quantitative Thermal Analysis Data

While specific TGA-DSC data for pure this compound is not widely available in the public domain, the following table summarizes the known thermal properties.

| Parameter | Value | Conditions/Notes | Source |

| Melting Point | 160 °C | Not specified | [1] |

| Decomposition Temperature | 400 °C | Not specified | [1] |

| Sublimation Temperature | 186.5 °C | For microencapsulated NH₄N₃ | [2] |

| Standard Enthalpy of Formation (ΔfH°) | +114.14 ± 0.94 kJ/mol | From energy of combustion |

Experimental Protocols

The following sections describe generalized experimental protocols for the thermal analysis of energetic materials like this compound. These are based on standard methodologies and should be adapted with appropriate safety precautions in a specialized laboratory setting.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To determine the mass loss of this compound as a function of temperature and to identify the evolved gaseous products.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an alumina or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 500 °C).

-

The mass of the sample is continuously monitored by a microbalance.

-

The evolved gases are transferred via a heated capillary to a mass spectrometer for analysis of their mass-to-charge ratios (m/z).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic and exothermic events are recorded as peaks in the DSC thermogram.

Visualizations

Decomposition Pathway at Atmospheric Pressure

References

An In-depth Technical Guide to the Thermal Stability of Ammonium Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium azide (NH₄N₃) is a high-nitrogen content energetic material with potential applications where a rapid release of gas is required. A thorough understanding of its thermal stability is paramount for safe handling, storage, and application. This technical guide provides a comprehensive investigation into the thermal stability of this compound, detailing its decomposition behavior, and outlining standardized experimental protocols for its analysis. Due to the hazardous nature of this compound, precise and reproducible thermal analysis is critical. This document summarizes the current understanding of its thermal decomposition pathways and provides a framework for its experimental investigation.

Introduction

This compound is a colorless, crystalline solid that is known for its explosive properties.[1] It is a salt composed of the ammonium cation (NH₄⁺) and the azide anion (N₃⁻). The high nitrogen content (approximately 93% by mass) contributes to its high energy release upon decomposition. The thermal stability of energetic materials like this compound is a critical parameter that dictates their suitability for various applications, as well as the necessary safety precautions for handling and storage. This guide will delve into the thermal decomposition characteristics of solid this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a complex process that can proceed through different pathways depending on the conditions, such as temperature and heating rate.

Upon heating, this compound can initially break down into ammonia (NH₃) and hydrazoic acid (HN₃).[1] Hydrazoic acid is itself a highly unstable and explosive compound. The overall decomposition of this compound ultimately yields nitrogen (N₂) and hydrogen (H₂) gases.[1]

NH₄N₃(s) → NH₃(g) + HN₃(g)

The subsequent decomposition of hydrazoic acid is highly exothermic and contributes significantly to the overall energy release.

It is important to note that there are conflicting reports in the literature regarding the precise decomposition temperatures of this compound. Some sources indicate a decomposition temperature as high as 400°C, while others suggest detonation can occur at temperatures above 100°C.[1] One study on aqueous solutions of this compound highlighted an endothermic vaporization process, suggesting a different behavior when in solution compared to its solid state.[2]

The final, explosive decomposition can be represented by the following equation:

NH₄N₃(s) → 2N₂(g) + 2H₂(g)

This reaction is highly exothermic and results in a rapid expansion of gases, which is the basis of its explosive nature.

Quantitative Thermal Analysis Data

A comprehensive search of the available scientific literature did not yield consistent and specific quantitative data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for solid this compound that would be suitable for a detailed comparative table. The hazardous and explosive nature of this compound makes such analyses challenging and likely contributes to the scarcity of published data. The standard enthalpy of formation of this compound has been reported as (114.14 ± 0.94) kJ·mol⁻¹.[3]

Researchers intending to work with this compound are strongly advised to perform their own detailed and careful thermal analysis under controlled conditions to determine the critical safety parameters for their specific material and experimental setup.

Experimental Protocols

The following sections outline generalized experimental protocols for the thermal analysis of energetic materials like this compound using DSC and TGA. These protocols should be adapted and performed with extreme caution, adhering to all institutional safety guidelines.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of melting and decomposition, and to quantify the heat of these transitions.

Methodology:

-

Sample Preparation:

-

Due to its sensitivity, handle this compound with non-metallic spatulas and in an environment free from ignition sources.

-

Weigh a small sample (typically 0.1 - 1.0 mg for energetic materials) into a hermetically sealed aluminum or gold-plated copper pan. The use of hermetic pans is crucial to contain any evolved gases and prevent contamination of the instrument.

-

Prepare an identical empty pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).

-

Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Heat the sample at a constant, slow heating rate (e.g., 2-10 °C/min). Slower heating rates can provide better resolution of thermal events.

-

Continue heating to a temperature just beyond the final decomposition event, ensuring the instrument's safety limits are not exceeded.

-

-

Data Analysis:

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events from the resulting DSC curve.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and to quantify the extent of mass loss during decomposition.

Methodology:

-

Sample Preparation:

-

Weigh a small sample (typically 1-5 mg) into a ceramic or aluminum TGA pan.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected decomposition point.

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature beyond the completion of decomposition.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which mass loss begins).

-

Quantify the percentage of mass loss at different stages of decomposition.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate.

-

Visualizations

Thermal Decomposition Pathway

References

detailed physical properties of ammonium azide crystals

An In-depth Technical Guide to the Physical Properties of Ammonium Azide Crystals

Abstract

This compound ([NH₄]N₃) is an inorganic salt composed of the ammonium cation ([NH₄]⁺) and the azide anion ([N₃]⁻). As a high-nitrogen (93% by mass), oxygen-free compound, it is of significant interest to researchers in the fields of energetic materials and materials science.[1] This guide provides a comprehensive overview of the detailed physical, crystallographic, and thermal properties of this compound crystals. It summarizes quantitative data, outlines experimental protocols for its characterization, and includes visualizations of its structural relationships and decomposition pathways. This document is intended for researchers, scientists, and professionals requiring in-depth technical information on this unique energetic material.

General Physical and Chemical Properties

This compound is a colorless, odorless, and non-hygroscopic crystalline solid at standard conditions.[2][3] It is notable for being a powerful explosive, yet possessing remarkably low sensitivity to shock and friction, which allows it to be handled with relative safety compared to other azides.[1][2] The compound is physiologically active, and inhalation can lead to headaches and palpitations.[1][4] A key characteristic is its tendency to sublime slowly, necessitating storage in a cool, sealed environment.[2][5]

Table 1: General Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | [NH₄]N₃ | [1] |

| Molar Mass | 60.060 g·mol⁻¹ | [1] |

| Appearance | Colorless or white orthorhombic crystals | [1][3][4] |

| Odor | Odorless | [1] |

| Density | 1.346 - 1.352 g/cm³ | [1][5] |

| Melting Point | 160 °C (320 °F; 433 K) | [1][2][6] |

| Decomposition Temp. | ~400 °C (752 °F; 673 K) |[1][2][6] |

This compound is soluble in several polar solvents, including water and ammonia, but is insoluble in most nonpolar organic solvents.[2][3][6]

Table 2: Solubility of this compound

| Solvent | Solubility | References |

|---|---|---|

| Water | 16.0 g/100g (0°C), 25.3 g/100g (20°C), 37.1 g/100g (40°C) | [4][6] |

| Ammonia | Soluble | [2][3] |

| Ethanol, Methanol | Easily Soluble | [2][3] |

| Glycerol, Pyridine | Easily Soluble | [2][3] |

| Acetone, Benzene | Insoluble | [2][3] |

| Diethyl Ether | Insoluble |[2][3] |

Crystallographic Properties

This compound exhibits at least two crystalline polymorphs depending on the ambient pressure. The structure is ionic, consisting of ammonium cations and azide anions held together by a network of hydrogen bonds.[5][7]

Ambient Pressure Polymorph (Phase I)

At ambient pressure, this compound crystallizes in an orthorhombic system with the space group Pmna.[1][5] This structure contains two distinct types of azide anions: one group is aligned perpendicular to the crystallographic c-axis, while the other is rotated at an angle.[8] The ammonium and azide ions are organized in alternating molecular planes.[7][8]

High-Pressure Polymorph (Phase II)

Above approximately 3.0 GPa, this compound undergoes a phase transition to a monoclinic crystal system with the space group P2/c.[7][8][9] This high-pressure phase (AA-II) is characterized by a denser packing of the alternating ammonium and azide layers, which is achieved through a reorientation of the azide ions.[7][8] The hydrogen bond network that stabilizes the crystal is preserved through this transition.[7][8]

Table 3: Crystallographic Data for this compound Polymorphs

| Parameter | Phase I (Ambient Pressure) | Phase II (> 3 GPa) |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pmna (No. 53) | P2/c[7][8] |

| Lattice Constants | a = 8.937 Å, b = 3.807 Å, c = 8.664 Å | N/A (pressure dependent) |

| Formula Units (Z) | 4 | 2[8] |

Caption: Ionic and hydrogen bonding in this compound.

Thermal and Explosive Properties

This compound is an energetic material that decomposes exothermically upon heating. While relatively insensitive to shock, it will detonate under strong stimuli or rapid heating.[1][2] Strong heating causes it to first break down into ammonia and hydrazoic acid; the latter is a highly unstable and explosive compound.[2] The primary detonation reaction produces nitrogen and hydrogen gas.

NH₄N₃(s) → 2N₂(g) + 2H₂(g)[2]

Under high pressure (e.g., ~15 GPa) and high temperature (~700 K), it has been observed to decompose into nitrogen (N₂) and ammonia (NH₃).[10]

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

Synthesis

A common laboratory-scale synthesis involves the metathetical reaction of sodium azide (NaN₃) with an ammonium salt, such as ammonium nitrate (NH₄NO₃) or ammonium sulfate ((NH₄)₂SO₄), typically in a stream of dry air at elevated temperatures.[2][3][6]

-

Method: A mixture of sodium azide and ammonium nitrate is heated in a tube at 190 °C for approximately 30 minutes in a stream of dry air. The this compound is formed and can be collected with a high yield (around 93%).[2][3]

-

Alternative Method: Bubbling anhydrous ammonia through a solution of hydrazoic acid (HN₃) in diethyl ether results in the precipitation of this compound, which is nearly insoluble in ether. The precipitate is then filtered and dried under a vacuum.[2][3][6]

Crystallographic Characterization

The crystal structure of this compound has been determined using diffraction techniques.

-

X-ray Diffraction (XRD): Powder XRD, often using high-intensity synchrotron radiation, is employed to determine the crystal system, space group, and lattice parameters. For high-pressure studies, samples are loaded into a diamond anvil cell.[7][8]

-

Neutron Diffraction: This technique is crucial for accurately locating the positions of the hydrogen atoms within the ammonium cation. This allows for a detailed analysis of the N-H···N hydrogen bonding network, which cannot be easily resolved with XRD alone.[5] The single crystal sample is typically sealed in a quartz tube to prevent sublimation during data collection.[5]

Spectroscopic and Thermal Analysis

-

Raman Spectroscopy: This is a key method for investigating phase transitions under high pressure. Changes in the vibrational modes of the ammonium and azide ions are monitored as pressure is applied, providing evidence for structural transformations.[7][8][9]

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and decomposition temperature of this compound. They measure the heat flow and mass change as a function of temperature, respectively, revealing endothermic events like melting and exothermic events like decomposition.[11]

Caption: Experimental workflow for this compound analysis.

Safety and Handling

While having low mechanical sensitivity, this compound is still a primary explosive and is toxic.

-

Toxicity: It is poisonous by inhalation and ingestion.[4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used at all times.[12][13]

-

Explosion Hazard: Rapid heating can cause detonation.[3][4] It should be protected from strong shock and heat.

-

Chemical Incompatibility:

-

Acids: Contact with acids will produce hydrazoic acid, which is highly toxic and explosive.[14]

-

Metals: Avoid contact with metals, especially copper, as this can form highly unstable and shock-sensitive metal azides.[2][14] Use plastic or ceramic spatulas for handling.[13]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as these can form explosively unstable di- and tri-azidomethane.[13][14]

-

-

Storage: Store in sealed containers in a cool, dark, and well-ventilated area, away from incompatible materials.[2][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | 12164-94-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound CAS#: 12164-94-2 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Transformation of this compound at High Pressure and Temperature | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. ucd.ie [ucd.ie]

- 14. safety.pitt.edu [safety.pitt.edu]

solubility of ammonium azide in various organic solvents

An In-depth Technical Guide to the Solubility of Ammonium Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is intended to support research and development activities where this compound may be used as a reagent or intermediate. Due to its energetic nature, appropriate safety precautions should be taken when handling this compound.

Quantitative Solubility Data

The solubility of this compound in organic solvents ranges from practically insoluble to easily soluble. The following table summarizes the available quantitative data. It is important to note that temperature has a significant impact on solubility and should always be considered when preparing solutions.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| Methanol | 3.268 | 20 | [1] |

| 3.984 | 40 | [1] | |

| Ethanol | 1.06 | 20 | [1] |

| Benzene | 0.0032 | 20 | [1] |

| 0.0078 | 40 | [1] | |

| Diethyl Ether | 0.0063 | 20 | [1] |

Qualitative Solubility Profile

Easily Soluble In:

Sparingly Soluble In:

Insoluble In:

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for the determination of this compound solubility are not prevalent in the available literature, a standard and reliable method for determining the solubility of a crystalline solid in an organic solvent is the gravimetric method.[4][5][6] This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (anhydrous)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Drying oven or vacuum desiccator

-

Thermometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours. It is advisable to monitor the concentration of the solution at intervals until it becomes constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully decant or filter a known volume or mass of the supernatant (the saturated solution) to remove all undissolved this compound. Filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.

-

-

Quantification of Dissolved Solute:

-

Transfer the clear, filtered saturated solution to a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For temperature-sensitive compounds, evaporation under reduced pressure may be necessary.

-

Once the solvent is removed, dry the remaining solid (this compound) in a vacuum desiccator or a drying oven at a temperature below its decomposition point until a constant weight is achieved.

-

Weigh the evaporation dish with the dried this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and solid minus the initial weight of the empty dish.

-

The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility is then expressed as grams of this compound per 100 grams of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Behavior of Ammonium Azide Under High-Pressure Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural behavior and chemical stability of ammonium azide (NH₄N₃) under a range of high-pressure and high-temperature conditions. This compound is a material of significant interest due to its high nitrogen content, making it a potential precursor for the synthesis of novel high-energy-density polynitrogen and hydronitrogen compounds.[1][2][3][4] Understanding its response to extreme conditions is critical for advancing the development of next-generation energetic materials.

Phase Transitions and Structural Stability at Room Temperature

At ambient conditions, this compound exists in a crystalline phase known as AA-I, which has an orthorhombic Pmna space group.[5] Upon compression at room temperature, it undergoes a distinct polymorphic phase transition.

1.1 The AA-I to AA-II Phase Transition

Experimental studies using Raman spectroscopy and X-ray diffraction (XRD) have consistently identified a phase transition from the initial AA-I phase to a high-pressure polymorph, designated AA-II, at approximately 3.0 GPa.[5][6][7] Through a combination of experimental data and first-principles calculations, the structure of AA-II has been determined to be a monoclinic P2/c space group.[5][6][8] This structure is characterized by a denser packing of alternating layers of ammonium (NH₄⁺) and azide (N₃⁻) ions, held together by a network of hydrogen bonds.[5][8] The transition primarily involves a reorientation of the azide ions, leading to more efficient packing in the direction perpendicular to the molecular layers.[5][8]

Theoretical calculations based on Density Functional Theory (DFT) corroborate these experimental findings, showing that the P2/c structure (AA-II) becomes the most energetically favorable phase above 4.9 GPa and remains so up to at least 102.6 GPa.[5][6][8] Experimentally, the AA-II phase has been shown to be stable up to pressures as high as 85 GPa at room temperature, with no evidence of further phase transitions or decomposition into polymeric nitrogen or hydronitrogen solids.[5][6] This contradicts earlier theoretical predictions that suggested a transformation to a nonmolecular hydronitrogen solid at 36 GPa.[2][7][9]

Table 1: Room Temperature Phase Transition of this compound

| Parameter | Phase I (AA-I) | Phase II (AA-II) |

| Transition Pressure | < 3.0 GPa | > 3.0 GPa[5][6][7] |

| Crystal System | Orthorhombic | Monoclinic[5][8] |

| Space Group | Pmna | P2/c[5][8] |

| Stability Range | Ambient Pressure to ~3.0 GPa | ~3.0 GPa to at least 85 GPa[5][6] |

| Key Structural Feature | Ionic crystal with hydrogen bonding | Denser packing of ammonium and azide layers[5][8] |

Transformations at High Pressure and High Temperature

While this compound remains molecularly stable under high pressure at room temperature, the application of heat at elevated pressures induces significant chemical transformations.[1][3][4] The outcomes of these transformations are highly dependent on the surrounding chemical environment, specifically whether the this compound is pure or embedded in a pressure medium like nitrogen.

2.1 Decomposition and Transformation Pathways

-

In a Nitrogen Medium : When this compound is compressed in liquid nitrogen, it decomposes into nitrogen (N₂) and ammonia (NH₃) at approximately 15 GPa and 700 K.[1][3][4] At higher pressures, above 20 GPa, and temperatures exceeding 620 K, it transforms into a new, unidentified crystalline compound along with solid ammonia.[1][3][10] This new phase is notably stable upon decompression at room temperature, persisting down to at least 7.0 GPa.[1][3][4]

-

Pure this compound : Pure this compound also undergoes a transformation under similar conditions (P > 20 GPa, T > 620-650 K), but the resulting product, referred to as "phase B," is different from the one formed in the nitrogen medium.[1][3] This transformation also produces solid nitrogen as a byproduct.[1]

These findings demonstrate that while pressure alone is insufficient to break the azide ion's double bonds at room temperature, the combination of high pressure and high temperature provides the necessary energy to overcome this barrier, leading to the formation of new hydronitrogen materials.[1][3]

Table 2: High P-T Transformations of this compound

| Sample Condition | Pressure (GPa) | Temperature (K) | Observed Outcome | Reference |

| NH₄N₃ in liquid N₂ | ~15 | ~700 | Decomposition into N₂ and NH₃ | [1][3][4] |

| NH₄N₃ in N₂ | > 20 | > 620 | Transformation to a new crystalline compound + solid NH₃ | [1][3][10] |

| Pure NH₄N₃ | > 20 | > 620-650 | Transformation to a new crystalline phase ("phase B") + solid N₂ | [1][3] |

Experimental Protocols

The investigation of this compound under extreme conditions relies on specialized high-pressure apparatus and sensitive analytical techniques.

3.1 High-Pressure Generation: Diamond Anvil Cell (DAC) The primary tool for generating static high pressures in these studies is the diamond anvil cell (DAC).[11][12][13]

-

Principle : A DAC consists of two opposing, gem-quality diamonds with small, flat faces (culets). A metal gasket with a small hole drilled in the center is placed between the diamonds to serve as the sample chamber.

-

Operation : The sample is loaded into the gasket hole, often along with a pressure-transmitting medium and a pressure calibrant. Force is applied mechanically to the diamonds, which concentrates the force over the small culet area, generating extremely high pressures on the sample. The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ analysis.[13]

3.2 In-Situ Analytical Techniques

-

Raman Spectroscopy : This is a key technique for probing the vibrational modes of the material.[2][8] Changes in the Raman spectra, such as mode splitting, frequency shifts (red-shift or blue-shift), and the appearance of new peaks, indicate phase transitions, changes in hydrogen bonding, or chemical reactions.[7][9]

-

X-ray Diffraction (XRD) : Synchrotron XRD is used to determine the crystal structure of the material under pressure.[1][5] By analyzing the diffraction patterns, researchers can identify the lattice parameters and space group of different phases, confirming structural transitions.[8]

3.3 Sample Preparation and Loading

-

Sample : Crystalline powder of this compound is used.

-

Pressure-Transmitting Medium : To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium is often used. For studies on NH₄N₃, experiments have been conducted without a medium, with argon, or with nitrogen to study its reactivity.[8]

-

Pressure Calibration : The pressure inside the DAC is typically measured using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is monitored.

3.4 High-Temperature Generation

-

Laser Heating : For simultaneous high-pressure and high-temperature experiments, a focused laser beam is directed through one of the diamonds to heat the sample. Temperatures are measured via pyrometry.

Visualizations: Workflows and Phase Relationships

// Nodes AA1 [label="Phase I (AA-I)\nOrthorhombic (Pmna)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA2 [label="Phase II (AA-II)\nMonoclinic (P2/c)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decomp [label="Decomposition Products\n(N2 + NH3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NewPhaseN2 [label="New Crystalline Phase\n+ Solid NH3\n(in N2 medium)", fillcolor="#FBBC05", fontcolor="#202124"]; NewPhasePure [label="Phase 'B'\n+ Solid N2\n(pure sample)", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout {rank=same; AA1; AA2;} {rank=same; Decomp; NewPhaseN2; NewPhasePure;}

// Edges AA1 -> AA2 [label=" P ≈ 3.0 GPa\n T = 300 K"]; AA2 -> AA2 [label="Stable up to 85 GPa\nat T = 300 K", style=invis];

AA2 -> Decomp [label=" P ≈ 15 GPa\n T ≈ 700 K\n (in N2 medium)"]; AA2 -> NewPhaseN2 [label=" P > 20 GPa\n T > 620 K\n (in N2 medium)"]; AA2 -> NewPhasePure [label=" P > 20 GPa\n T > 620 K\n (pure)"]; } dot Caption: Pressure-temperature transformation pathways for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound under high pressure: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of this compound at High Pressure and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pressure induced polymorphism in this compound (NH{sub 4}N{sub 3}) (Journal Article) | ETDEWEB [osti.gov]

- 8. scispace.com [scispace.com]

- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 10. Transformation of this compound at High Pressure and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

Ammonium Azide: A Comprehensive Technical Overview of its Molecular and Ionic Characteristics

Ammonium azide, a compound of significant interest in the field of high-energy materials, possesses a unique molecular and ionic structure. This guide provides a detailed examination of its chemical formula, ionic composition, crystallographic data, and the experimental methodologies employed for its synthesis and characterization.

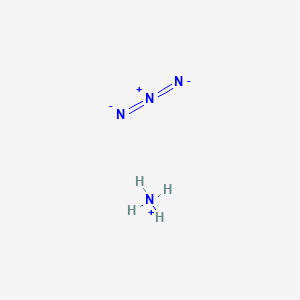

Molecular Formula and Ionic Structure

This compound has the chemical formula NH₄N₃.[1][2] It is an ionic salt composed of the ammonium cation ([NH₄]⁺) and the azide anion ([N₃]⁻).[1] The azide anion is a linear structure with the three nitrogen atoms bonded together. The overall compound is a colorless, crystalline solid.[1][3] With a nitrogen content of approximately 93% by mass, it is a notable nitrogen-rich compound.[1]

Physicochemical and Crystallographic Data

The quantitative properties of this compound have been determined through various experimental techniques. The data is summarized in the table below.

| Property | Value |

| Molecular Formula | NH₄N₃ |

| Molar Mass | 60.060 g·mol⁻¹ |

| Appearance | Colorless or white crystalline solid |

| Density | 1.3459 g/cm³ |

| Melting Point | 160 °C (320 °F; 433 K) |

| Boiling Point | 400 °C (752 °F; 673 K) (decomposes) |

| Crystal Structure (I) | Orthorhombic |

| Space Group (I) | Pmna |

| Lattice Constants (I) | a = 8.930 Å, b = 8.642 Å, c = 3.800 Å |

| Crystal Structure (II) | Monoclinic (stable above 3.0 GPa) |

| Space Group (II) | P2/c |

Data sourced from multiple references.[1][4]

Experimental Protocols

Several methods have been established for the synthesis of this compound.

-

Reaction of Hydrazoic Acid with Ammonia: A common laboratory-scale synthesis involves bubbling anhydrous ammonia through a solution of hydrazoic acid (HN₃) in diethyl ether.[2][3] this compound, being nearly insoluble in ether, precipitates out of the solution.[2][3] The resulting solid is then filtered and dried under a vacuum, with traces of water removed using a desiccant like phosphorus pentoxide.[3]

-

Solid-State Reaction: Another method involves heating an intimate mixture of sodium azide (NaN₃) and an ammonium salt, such as ammonium nitrate (NH₄NO₃) or ammonium sulfate ((NH₄)₂SO₄).[2][5] The reaction is typically carried out by heating the mixture to 190 °C in a stream of dry air for about 30 minutes, which yields this compound through sublimation.[2][5] This method can achieve a yield of over 93%.[5]

-

Ion Exchange: this compound can also be prepared via an ion-exchange procedure using cationic exchange resins.[6] This method involves passing a solution containing an azide salt through a resin loaded with ammonium ions.

The ionic and crystal structure of this compound has been elucidated primarily through the following techniques:

-

X-ray Diffraction (XRD): X-ray diffraction is a fundamental technique used to determine the crystal structure of solid materials. For this compound, XRD studies have identified the arrangement of the ammonium and azide ions in the crystal lattice.[1] These studies have revealed the existence of at least two polymorphs. At ambient pressure, it adopts an orthorhombic crystal structure (Phase I).[1] At high pressures (above 3.0 GPa), it transitions to a monoclinic structure (Phase II), which is a denser packing of the ions held together by hydrogen bonds.[4][7]

-

Raman Spectroscopy: This spectroscopic technique is used to probe the vibrational modes of molecules. In conjunction with first-principles calculations, high-pressure Raman spectroscopy has been employed to study the phase transitions of this compound.[7][8] The changes in the Raman spectra as a function of pressure provide evidence for the structural transformations and the stability of the different phases.[8]

Visualization of Ionic Structure

The following diagram illustrates the fundamental ionic composition of this compound, showcasing the distinct ammonium cation and azide anion.

Caption: Ionic structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | 12164-94-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Ammonium Azide as a Precursor for Polynitrogen Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polynitrogen compounds, molecules composed solely of nitrogen atoms, represent the frontier of high-energy-density materials (HEDMs). The immense energy released upon their decomposition to environmentally benign dinitrogen gas (N₂) makes them highly sought after for applications ranging from advanced propellants to novel explosives.[1][2][3] Ammonium azide (NH₄N₃), a readily accessible and nitrogen-rich precursor (93% nitrogen by mass), has emerged as a key starting material in the quest for stable, bulk polynitrogen materials.[4][5][6][7] This technical guide provides an in-depth overview of the synthesis of polynitrogen compounds from this compound, focusing on the extreme conditions of high pressure and high temperature required for these transformations.

The central strategy involves leveraging high pressures to overcome the kinetic barriers that favor the stable N₂ triple bond, forcing nitrogen atoms into extended, single- or double-bonded polymeric or cyclic structures.[4][5] While theoretical studies have long predicted the feasibility of this approach, recent experimental advancements have begun to provide tangible evidence of its potential.[4][8][9][10]

Theoretical Foundations and Predicted Transformation Pathways

Computational studies, primarily using density functional theory (DFT), have been instrumental in guiding the experimental exploration of this compound as a polynitrogen precursor.[11][12] These studies predict that under immense pressure, the relatively weak double bonds of the azide ion (N₃⁻) are more susceptible to breaking and reforming into complex nitrogen networks compared to the robust triple bond of N₂.[4][13]

Ab initio molecular dynamics simulations have predicted that this compound can be an effective precursor for forming various polynitrogen structures, including one-dimensional chains, branched chains, and five-membered rings.[5] These simulations suggest that the pressure required for nitrogen polymerization is significantly lower when starting with this compound compared to pure molecular nitrogen.[5] Furthermore, some of these predicted polynitrogen structures, particularly those passivated with hydrogen, may be recoverable at ambient conditions.[5]

A key theoretical prediction is the reaction of this compound with dinitrogen under pressure to form ammonium pentazolate (NH₄N₅), a compound containing the cyclic N₅⁻ anion.[4][9] This has been a significant motivator for experimental work, especially following the successful synthesis of metal pentazolate salts under high-pressure conditions.[9][14]

Experimental Methodologies and Key Findings

The experimental investigation of this compound's transformation into polynitrogen compounds predominantly relies on the use of diamond anvil cells (DACs) to generate extreme pressures, coupled with laser heating systems to achieve high temperatures. In-situ analysis is typically performed using Raman spectroscopy and X-ray diffraction (XRD) to probe the structural changes of the material under these conditions.[4][8][9][10]

General Experimental Workflow

The logical flow of a typical high-pressure, high-temperature experiment on this compound is depicted below.

Detailed Experimental Protocols

Synthesis of this compound: A safe and scalable method involves the reaction of trimethylsilyl azide (TMSN₃) with ammonium fluoride.[6] An older, but effective method, involves bubbling anhydrous ammonia through an ether solution of hydrazoic acid (HN₃), causing this compound to precipitate.[15]

High-Pressure, High-Temperature Experiments:

-

Sample Loading: A small amount of crystalline this compound powder is loaded into a sample chamber drilled in a metal gasket, which is then placed between the two diamond anvils of a DAC.[4][9] Often, a pressure-transmitting medium, such as liquid nitrogen, is also loaded to ensure hydrostatic or quasi-hydrostatic conditions.[4][8][9] Ruby spheres may be included for pressure calibration via ruby fluorescence.

-

Compression: The sample is gradually compressed at room temperature to the desired pressure, typically in the range of 20-90 GPa.[4][5]

-

Heating: While held at high pressure, the sample is heated using a focused laser beam. Temperatures can range from 600 K to over 2000 K.[4][5][9]

-

In-situ Analysis: Throughout the compression and heating process, Raman spectra and XRD patterns are collected to monitor for phase transitions, decomposition, or the formation of new compounds.[4][8][9][10]

-

Decompression: After heating, the sample is cooled back to room temperature and then slowly decompressed. Analysis during decompression is crucial to determine the stability of any newly formed phases at lower pressures.[4][8][9][10]

Summary of Key Experimental Findings

Experimental studies have revealed that while this compound does not transform into a polynitrogen material under high pressure at room temperature, the combination of high pressure and high temperature induces significant chemical changes.[4][8][9][10]

-

Decomposition vs. Transformation: A critical observation is the competition between decomposition and transformation. In a nitrogen pressure medium around 15 GPa and 700 K, this compound was observed to decompose into dinitrogen (N₂) and ammonia (NH₃).[4][8][9][10]

-

Formation of New Phases: At pressures above 20 GPa and temperatures exceeding 620 K, both pure this compound and this compound in a nitrogen medium transform into new crystalline compounds.[4][8][9][10] The products formed in the pure sample and the nitrogen-rich environment are different, indicating that the surrounding nitrogen participates in the reaction.[4][8]

-

Stability of New Phases: The new phase formed from this compound in nitrogen is stable upon cooling to room temperature and remains so during decompression down to at least 7.0 GPa.[4][8][9][10]

-

Product Characterization: While an exact structural solution for the new phases has been challenging due to the nature of the products, Raman spectroscopy has provided valuable insights. The vibrational features of the compound formed in the nitrogen-rich environment show similarities to a theoretically predicted polymeric compound with an N₉H formula.[4][8]

The transformation pathways can be summarized in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical predictions and experimental observations concerning the transformation of this compound.

Table 1: Theoretical Predictions for Nitrogen Polymerization from this compound

| Pressure (GPa) | Critical Temperature (K) | Predicted Polynitrogen Products | Reference |

| 60 | ~2200 | 1D chains, branched chains, 5-membered rings | [5] |

| 90 | ~1600 | 1D chains, branched chains, 5-membered rings | [5] |

| > 12.5 | Not specified | Ammonium pentazolate (NH₄N₅) from NH₄N₃ + N₂ | [4][9] |

| > 89.4 | Not specified | Transition to a hydronitrogen solid (HNS) | [11][16] |

Table 2: Experimental Conditions for this compound Transformation

| Starting Material | Pressure (GPa) | Temperature (K) | Observation | Stability of Product | Reference |

| NH₄N₃ in liquid N₂ | ~15 | ~700 | Decomposition to N₂ + NH₃ | - | [4][8][9] |

| NH₄N₃ in N₂ | > 20 | > 620 | Transformation to a new crystalline phase + solid NH₃ | Stable down to at least 7.0 GPa at room temp. | [4][8][9][10] |

| Pure NH₄N₃ | > 20 | > 650 | Transformation to a different new crystalline phase + solid N₂ | Not specified | [4][8] |

| Pure NH₄N₃ | up to 71 | 300 | No phase transition observed | - | [11][16] |

| Pure NH₄N₃ | up to 85 | 300 | No evidence of polymerization | - | [4][13] |

Challenges and Future Outlook

The synthesis of polynitrogen compounds from this compound remains a significant challenge. The primary hurdles include:

-

Extreme Conditions: The required pressures and temperatures are difficult to achieve and maintain, limiting the scalability of these methods.

-

Product Identification: Characterizing the novel phases formed under extreme conditions is complex. The products are often disordered or exist in minute quantities, making definitive structural analysis difficult.[4]

-

Metastability and Recovery: While some high-pressure phases show stability upon decompression, recovering bulk, metastable polynitrogen materials at ambient conditions is the ultimate, yet-to-be-achieved goal. The high-energy nature of these compounds makes them prone to explosive decomposition as pressure is released.

Despite these challenges, the research into this compound as a polynitrogen precursor is a vibrant and promising field. Future work will likely focus on refining experimental techniques to allow for better control over reaction pathways and more detailed in-situ characterization. Continued synergy between computational predictions and experimental validation will be crucial in navigating the complex phase diagram of nitrogen-rich materials and ultimately isolating novel, high-energy polynitrogen compounds. For professionals in drug development, while direct applications are not immediately apparent due to the instability and energetic nature of these materials, the fundamental chemistry of nitrogen-rich systems could inspire the synthesis of novel heterocyclic scaffolds, which are mainstays in medicinal chemistry.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design and Synthesis of Energetic Materials1 | Annual Reviews [annualreviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Transformation of this compound at High Pressure and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Transformation of this compound at High Pressure and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound under high pressure: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Recent advances in the syntheses and properties of polynitrogen pentazolate anion cyclo-N5− and its derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. This compound - Sciencemadness Wiki [sciencemadness.org]

- 16. Collection - this compound under High Pressure: A Combined Theoretical and Experimental Study - The Journal of Physical Chemistry A - Figshare [figshare.com]

Methodological & Application

Ammonium Azide as a Versatile Nitrogen Source in Advanced Materials Synthesis: Applications and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Ammonium azide (NH₄N₃) presents itself as a highly energetic and reactive precursor for the introduction of nitrogen into a variety of advanced materials. With a nitrogen content of approximately 93% by mass, it serves as an efficient nitrogen source for the synthesis of metal nitrides, carbon nitrides, and other nitrogen-rich compounds.[1] Its decomposition into nitrogen and hydrogen gas makes it a clean source, leaving behind minimal impurities in the final product.[2] However, its inherent instability and explosive nature necessitate stringent safety protocols.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in materials science, intended to guide researchers in harnessing its synthetic potential while ensuring laboratory safety.

Applications in Materials Science

This compound's utility in materials science stems from its ability to decompose and release highly reactive nitrogen species at elevated temperatures and pressures. This property is particularly advantageous in the synthesis of:

-

Metal Nitrides: this compound can be used in the synthesis of binary and ternary metal nitrides, which are known for their exceptional properties such as high hardness, thermal stability, and unique electronic characteristics. A notable example is the synthesis of ultraincompressible hard rhenium nitride pernitride (Re₂(N₂)(N)₂) at high pressure.[4][5]

-

Carbon Nitride Networks: While many syntheses of carbon nitrides utilize organic azides, this compound can be explored as a nitrogen source for creating nitrogen-rich carbonaceous materials with potential applications in catalysis, electronics, and energy storage.[6][7][8] The thermal decomposition of this compound can provide the necessary reactive nitrogen species to form C-N bonds within a carbon framework.

-

High-Energy-Density Materials: The high nitrogen content and energetic nature of this compound make it a precursor for novel high-energy-density materials and polynitrogen compounds, which are of interest for propulsion and energetic applications.[9][10]

Experimental Protocols

Extreme caution must be exercised when handling this compound. It is a powerful explosive with low sensitivity to shock but can detonate under strong shock or in contact with certain metals.[2] All manipulations should be conducted in a fume hood, behind a blast shield, and with appropriate personal protective equipment.

This protocol is adapted from the synthesis of Re₂(N₂)(N)₂ using a large-volume press.[4][5]

Materials:

-

Rhenium (Re) powder

-

This compound (NH₄N₃)

-

Pressure-transmitting medium (e.g., NaCl)

Equipment:

-

Large-volume press (e.g., multi-anvil press)

-

Sample assembly (e.g., MgO octahedron)

-

Furnace for high-temperature heating within the press

-

X-ray diffraction (XRD) for product characterization

Procedure:

-

Thoroughly mix rhenium powder and this compound in a desired molar ratio inside a glovebox with an inert atmosphere.

-

Load the mixture into a sample capsule (e.g., made of a compatible refractory metal).

-

Place the capsule within the pressure-transmitting medium inside the sample assembly of the large-volume press.

-

Gradually increase the pressure to the target pressure (e.g., 33 GPa).[4][5]

-

Once the target pressure is reached, heat the sample to the desired reaction temperature (e.g., 2000-2500 K) for a specified duration.[4]

-

After the reaction time, quench the sample by turning off the furnace power.

-

Slowly decompress the sample to ambient pressure.

-

Carefully recover the sample from the press and analyze the product using XRD and other characterization techniques to confirm the formation of the desired rhenium nitride phase.

Quantitative Data from Rhenium Nitride Synthesis:

| Parameter | Value | Reference |

| Synthesis Pressure | 33 GPa | [4][5] |

| Synthesis Temperature | 2273 K | [5] |

| Product | Re₂(N₂)(N)₂ | [4][5] |

| Nanoindentation Hardness | 36.7(8) GPa | [5] |

| Bulk Modulus (K₀) | 428(10) GPa | [5] |

Materials:

-

A porous carbon source (e.g., mesoporous carbon)

-

This compound (NH₄N₃)

Equipment:

-

High-pressure reactor with a pressure and temperature controller

-

Inert gas supply (e.g., nitrogen or argon)

-

Tube furnace

-

Characterization equipment (e.g., elemental analyzer, FTIR, XPS, TEM)

Procedure:

-

In an inert atmosphere glovebox, thoroughly mix the porous carbon source with this compound. The ratio of carbon to this compound will influence the nitrogen content of the final product.

-

Place the mixture in a crucible and load it into the high-pressure reactor.

-

Seal the reactor and purge it with an inert gas.

-

Pressurize the reactor with the inert gas to a desired pressure. The external pressure can help to control the decomposition of this compound and promote the incorporation of nitrogen into the carbon matrix.

-

Slowly heat the reactor to the decomposition temperature of this compound. A slow heating rate is crucial to avoid rapid, uncontrolled decomposition. The decomposition of a related energetic molecular azide for carbon nitride synthesis occurs at 185 °C.[6][7][8]

-

Hold the temperature for a set period to allow for the nitridation of the carbon material.

-

After the reaction, cool the reactor to room temperature before slowly releasing the pressure.

-

Carefully remove the product and characterize its composition, structure, and properties.

Expected Quantitative Data and Characterization:

| Parameter | Description | Analytical Technique |

| Nitrogen Content | Atomic percentage of nitrogen in the carbon nitride material. | Elemental Analysis, XPS |

| C:N Ratio | The ratio of carbon to nitrogen atoms in the final product. | Elemental Analysis, XPS |

| Surface Area | The specific surface area of the porous carbon nitride. | BET Analysis |

| Pore Size Distribution | The distribution of pore sizes within the material. | BJH Analysis |

| Thermal Stability | The temperature at which the material starts to decompose. | Thermogravimetric Analysis (TGA) |

Visualizing Experimental Workflows

Caption: Workflow for the high-pressure synthesis of rhenium nitride.

Caption: Logical flow for the proposed synthesis of carbon nitride.

Safety Precautions for Handling this compound

This compound is a dangerous substance and must be handled with the utmost care. The following safety precautions are mandatory:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Engineering Controls: All work with this compound must be conducted in a chemical fume hood with the sash positioned as low as possible. A blast shield is essential.

-

Handling:

-

Use non-metallic (e.g., plastic or ceramic) spatulas for transferring this compound to avoid the formation of highly sensitive metal azides.

-

Avoid friction, grinding, and impact.

-

Work on the smallest scale possible.

-

-

Storage:

-

Store this compound in a cool, dry, and well-ventilated area, away from heat sources, light, and shock.

-

It should be stored separately from other chemicals, especially acids and metals.

-

-

Incompatibilities: this compound is incompatible with acids (forms highly toxic and explosive hydrazoic acid), metals, and oxidizing agents.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to institutional guidelines. Never mix azide waste with other chemical waste streams.

By adhering to these guidelines, researchers can safely explore the potential of this compound as a potent nitrogen source in the development of next-generation materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. scispace.com [scispace.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [iro.uiowa.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Synthesis of Nitrogen-Rich Carbon Nitride Networks from an Energetic Molecular Azide Precursor | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Novel Applications of Ammonium Azide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the novel use of ammonium azide in organic synthesis. This compound (NH₄N₃) is an inorganic salt that serves as a valuable and reactive source of the azide anion (N₃⁻).[1] While the broader field of azide chemistry is well-established, recent advancements have highlighted the utility of this compound in streamlined, efficient, and metal-free synthetic methodologies, particularly in the construction of nitrogen-rich heterocyclic compounds.

Application Note 1: Direct One-Pot Synthesis of 1H-Tetrazoles from Aldehydes

Introduction and Principle

Tetrazoles are a critical class of heterocycles in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids.[2] Traditional syntheses can involve multiple steps or the use of hazardous reagents like hydrazoic acid.[3] A novel, efficient, and metal-free, one-pot protocol utilizes this compound to convert a wide range of aldehydes directly into 1H-tetrazole derivatives. This method proceeds through the in situ formation of a nitrile intermediate, which then undergoes a [3+2] cycloaddition with the azide.[4] The process is notable for its mild conditions, high yields, and use of green solvents, making it a valuable methodology in drug discovery and development.[4]

Logical Relationship: From Reagent to Application

Caption: Logical flow from starting materials to the final tetrazole product.

Quantitative Data: Substrate Scope and Yields

The one-pot synthesis of 1H-tetrazoles from various aldehydes using this compound demonstrates broad applicability with moderate to high yields.[4]

| Entry | Aldehyde Substrate | Product | Yield (%)[4] |

| 1 | Benzaldehyde | 5-Phenyl-1H-tetrazole | 92 |

| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1H-tetrazole | 90 |

| 3 | 4-Methylbenzaldehyde | 5-(p-Tolyl)-1H-tetrazole | 88 |

| 4 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-1H-tetrazole | 85 |

| 5 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)-1H-tetrazole | 82 |

| 6 | Cinnamaldehyde | 5-Styryl-1H-tetrazole | 78 |

| 7 | Hexanal | 5-Pentyl-1H-tetrazole | 75 |

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is based on the metal-free, one-pot conversion of benzaldehyde to 5-phenyl-1H-tetrazole.[4]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 5-phenyl-1H-tetrazole.

Materials and Reagents

-

Benzaldehyde (1.0 mmol, 106 mg)

-

This compound (NH₄N₃) (2.0 mmol, 120 mg)

-

Dimethyl Sulfoxide (DMSO) (3 mL)

-

Hydrochloric Acid (2M)

-

Ethyl Acetate

-

Deionized Water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure

-

Reaction Setup: In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol), this compound (2.0 mmol), and DMSO (3 mL).

-

Reaction: Stir the mixture at 90 °C for 18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to pH ~2 by the dropwise addition of 2M HCl. A precipitate should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-phenyl-1H-tetrazole.

Application Note 2: this compound as a Foundational Reagent for "Click Chemistry" and C-H Amination

Introduction and Principle

While direct applications are still emerging, this compound serves as a fundamental source of the azide nucleophile for synthesizing the organic azides that are central to many powerful modern reactions.[5] Organic azides are key precursors for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") and advanced C-H amination reactions.[6][7] The synthesis typically involves a simple Sₙ2 reaction where an alkyl halide is treated with an azide salt, for which this compound can be an effective source.

Role in Advanced Synthesis

Caption: this compound as a precursor for versatile organic azide intermediates.

Safety Protocols for Handling this compound

WARNING: this compound is an explosive and toxic compound.[1][8] It is sensitive to heat, shock, and friction.[8] All procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

-

Skin Protection: Use a lab coat, and wear chemically resistant gloves (e.g., nitrile).

-

Work Area: All manipulations must be performed in a certified chemical fume hood, preferably with a blast shield.[10]

Handling and Storage

-

Handling: Use non-metal (e.g., plastic or ceramic) spatulas for transferring the solid.[11] Avoid grinding the material or subjecting it to shock.

-

Storage: Store in a cool, dark, and well-ventilated area away from heat sources.[8] It should be stored for short periods only, as it can slowly sublime.[8] Keep it isolated from incompatible materials, especially acids (which can form highly explosive hydrazoic acid), heavy metals, and oxidizing agents.[12]

-

Scale: Use the smallest amount of azide possible for the experiment.[10]

Disposal

-

Waste: Azide-containing waste must be collected in a dedicated, clearly labeled container.[11]

-

Neutralization: Do not dispose of down the drain. Azide waste can be neutralized with nitrous acid (generated in situ from sodium nitrite and a non-strong acid) under controlled conditions by trained personnel.[8] This process converts the azide to nitrogen gas. Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 4. Direct One-Pot Synthesis of Tetrazole Derivatives from Aldehydes under Metal-Free Conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Enantioselective Intermolecular Radical C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. echemi.com [echemi.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. ucd.ie [ucd.ie]

- 12. safety.pitt.edu [safety.pitt.edu]

Application Notes: The Role of Ammonium azide in High-Energy Materials

For Researchers, Scientists, and Formulation Professionals

Abstract

Ammonium azide (NH₄N₃) is a unique, oxygen-free energetic material notable for its high nitrogen content (approx. 93% by mass) and relatively low shock sensitivity.[1][2] Its decomposition primarily yields nitrogen and hydrogen gas, making it a candidate for "green" or cleaner energetic formulations and for applications requiring low molecular weight exhaust products.[2][3] These application notes provide a comprehensive overview of this compound's properties, its role in high-energy materials, detailed experimental protocols for its synthesis, and critical safety procedures.

Introduction to this compound

This compound is a colorless, crystalline salt of ammonia and hydrazoic acid.[2] First synthesized in 1890, it stands out as a powerful explosive that can be handled with relative safety compared to other azides, provided stringent precautions are met.[2][3] Its primary decomposition reaction is:

NH₄N₃ → 2N₂ + 2H₂[2]

This oxygen-free decomposition is highly advantageous in specific propellant and gas generant applications where low flame temperatures, low molecular weight gases, and the absence of oxidative species (like water vapor or carbon oxides) are desired.[3] Such characteristics can lead to propellants with very low muzzle flash, minimal smoke, and reduced gun bore erosion.[4]

Physicochemical and Energetic Properties

This compound's utility is defined by its distinct physical and energetic characteristics. Key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | NH₄N₃ ([NH₄]⁺[N₃]⁻) | [2] |

| Molar Mass | 60.060 g·mol⁻¹ | [2] |

| Appearance | Colorless or white crystalline solid | [2] |

| Density | 1.3459 g/cm³ | [2] |

| Melting Point | 160 °C (320 °F; 433 K) | [2] |

| Decomposition Temp. | 400 °C (752 °F; 673 K) | [2] |

| Solubility | Soluble in water and ammonia. Easily soluble in ethanol, methanol. Insoluble in ether, benzene, acetone. | [2] |

Table 2: Energetic Properties of this compound

| Property | Value | References |

| Nitrogen Content | ~93% | [1] |

| Detonation Products | N₂, H₂ (with traces of NH₃) | [2] |

| Impact Sensitivity | Low; stable to 12.2 kg·m steel-on-steel impact | [3] |

| Flame Temperature (calc.) | 1232 K (at 1000 psi / ~6.9 MPa) | [3] |

| Detonation Velocity | See note below | |

| Detonation Pressure | See note below |

Note on Detonation Properties: The definitive experimental work on the detonation properties of this compound was conducted by Yakovleva, Kurbangalina, and Stesik in 1977.[1] Researchers requiring precise detonation velocity and pressure data should consult this primary reference: Yakovleva, G. S., Kurbangalina, R. Kh., & Stesik, L. N. (1977). Detonation properties of this compound. Combustion, Explosion, and Shock Waves, 13(3), 405-411.

Applications in High-Energy Materials

This compound's primary roles are as a gas generant, a propellant additive, and a precursor to novel polynitrogen compounds.

-

Gun Propellants: When added to conventional propellant formulations, this compound increases the hydrogen and nitrogen content of the exhaust gas.[3] This significantly lowers the average molecular weight of the gas, which can increase impetus. The low, oxygen-free flame temperature reduces muzzle flash and gun barrel erosion.[4]

-

Gas Generators: For applications requiring a rapid release of cool, low molecular weight gas (e.g., certain airbag inflators or fire suppression systems), this compound is an attractive candidate. Its decomposition products are non-corrosive and have low toxicity.

-

"Green" Propellants: As environmental regulations become stricter, this compound is being explored as a component in chlorine-free "green" propellants, avoiding the production of hydrochloric acid common with ammonium perchlorate-based systems.[3]

-

High-Pressure Synthesis: this compound is used as a precursor in high-pressure, high-temperature experiments aimed at synthesizing novel, high-energy-density polynitrogen and poly-hydronitrogen compounds.[5]

The logical flow of using this compound as a propellant additive is visualized below.

Caption: Logical workflow for this compound as a propellant additive.

Experimental Protocols

Extreme caution must be exercised during the synthesis and handling of this compound. These protocols are intended for qualified researchers in facilities designed for explosive materials synthesis.

Protocol 1: Synthesis of this compound via Sublimation

This method is based on the reaction between sodium azide and an ammonium salt.[2]

Materials:

-

Sodium Azide (NaN₃), dry

-

Ammonium Nitrate (NH₄NO₃), dry

-

Sublimation apparatus

-

Tube furnace

-

Source of dry, inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: Ensure all glassware is meticulously cleaned and dried. The reaction must be conducted in a certified fume hood or blast chamber.

-

Mixing: In a dry environment, intimately mix 2.0 g of dry sodium azide and 2.5 g of dry ammonium nitrate.

-

Apparatus Setup: Place the mixture into the sublimation apparatus and position it within the tube furnace.

-

Inert Atmosphere: Begin a slow, steady stream of dry nitrogen or argon gas through the apparatus to displace all air.

-

Sublimation: Heat the furnace to 190 °C. Maintain this temperature for 30-40 minutes, continuing the inert gas flow. This compound will sublime and deposit in the cooler part of the apparatus.

-

Cooling & Collection: Turn off the furnace and allow the apparatus to cool completely to room temperature under the inert gas flow.

-

Harvesting: Carefully scrape the crystalline this compound from the condenser. The expected yield is over 90%.[2]

-

Storage: Immediately transfer the product to a labeled, non-metallic, sealed container. Store in a designated explosives magazine that is cool and dark.

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Safe Handling and Disposal

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat.

-

Blast shield or full-face shield.

-

Safety goggles.

-

Heavy-duty gloves (leather over nitrile is recommended).

Handling Procedures:

-

Work Area: Always handle this compound in a designated area, behind a blast shield.

-

Quantity: Use the smallest amount of material necessary for the experiment.

-

Tools: NEVER use metal spatulas or tools. Use spatulas made of non-sparking materials like plastic, ceramic, or wood.[2]

-

Avoid Contamination: Keep this compound away from all metals, especially copper and lead, as highly sensitive and explosive metal azides can form.[2]

-

Avoid Acids: Do not allow contact with acids, which will produce highly toxic and explosive hydrazoic acid (HN₃).

-

Avoid Solvents: Do not mix with halogenated solvents (e.g., dichloromethane, chloroform).

-

Grinding: While it has low shock sensitivity and can be ground in a wooden mortar, this should only be done when absolutely necessary and with extreme care.[2]

Disposal Protocol:

-

Waste Stream: Collect all azide-containing waste in a dedicated, clearly labeled, non-metallic container.

-

Neutralization: Residual this compound can be neutralized by carefully treating with an acidified sodium nitrite solution or nitrous acid.[2] This reaction produces non-explosive nitrogen gas. The process itself generates gas and should be done slowly, in a fume hood, and away from the bulk material.

-

2NaN₃ + 2HNO₂ → 3N₂ + 2NO + 2NaOH

-

-

Professional Disposal: All azide waste must be disposed of through a certified chemical waste program for explosive materials.

Decomposition Pathways and Safety

This compound's decomposition can proceed through several pathways depending on the stimulus. Understanding these is critical for safe handling.

-

Detonation (Strong Shock): The compound rapidly decomposes into its elemental constituents, nitrogen and hydrogen gas. This is the desired reaction in most energetic applications.

-

Thermal Decomposition (Strong Heating): When heated strongly, this compound first breaks down into ammonia (NH₃) and hydrazoic acid (HN₃). The hydrazoic acid is extremely unstable and subsequently detonates.[2]

-

Sublimation: Even at room temperature, the compound will slowly sublime. It should be stored for only short periods in tightly sealed containers in a cool environment.[2]

Caption: Decomposition pathways of this compound.

Conclusion

This compound is a high-nitrogen energetic material with specialized applications, particularly in the formulation of low-signature, cool-burning propellants and gas generants. Its oxygen-free nature and relatively low sensitivity make it an attractive component for advanced energetic systems. However, its potential to form highly sensitive compounds with metals and its inherent explosive nature demand rigorous adherence to safety protocols during synthesis, handling, and disposal. Further research into its formulation with modern binders and oxidizers may unlock new performance capabilities for the next generation of high-energy materials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. US5081930A - Gun propellant containing this compound and an inert casing - Google Patents [patents.google.com]

- 4. Introducing Azide into Fully Nitrated Systems: Charge Mutations toward Advanced Initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound under high pressure: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Azide-Alkyne Click Chemistry Utilizing Ammonium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages between molecules.[1][2] This reaction's reliability, stereospecificity, and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3] While various azide sources are commonly employed, this document focuses on the application of ammonium azide in CuAAC reactions.

Note on Data Availability: While extensive data exists for common azide sources like sodium azide and various organic azides, specific quantitative data and detailed protocols exclusively utilizing this compound in azide-alkyne click chemistry are not widely available in the reviewed literature. The following protocols and data are based on general principles of CuAAC and may require optimization for specific applications with this compound.